In-Depth Technical Guide: Physicochemical Properties of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
In-Depth Technical Guide: Physicochemical Properties of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, a chalcone derivative, represents a class of organic compounds extensively studied for their diverse biological activities. Chalcones, characterized by an open-chain flavonoid structure, are precursors in the biosynthesis of flavonoids and are known to possess a wide range of pharmacological properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one. Due to the limited publicly available data on the specific biological signaling pathways of this compound, a generalized experimental workflow for its synthesis and characterization is presented.
Physicochemical Properties
The fundamental physicochemical properties of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and distribution.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | PubChem CID: 5397461[1] |
| Molecular Weight | 205.25 g/mol | PubChem CID: 5397461[1] |
| IUPAC Name | (2E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | PubChem CID: 5397461[1] |
| CAS Number | 18096-70-3 | |
| Canonical SMILES | CN(C)C=CC(=O)C1=CC=C(C=C1)OC | PubChem CID: 5397461[1] |
| InChI Key | FXNAUCNJLHEGGF-UHFFFAOYSA-N | PubChemLite[2] |
| Predicted XLogP3 | 1.9 | PubChem CID: 5397461[1] |
| Monoisotopic Mass | 205.110278721 Da | PubChem CID: 5397461[1] |
Experimental Protocols
Synthesis: Claisen-Schmidt Condensation
A general and widely adopted method for the synthesis of chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative. For the synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, 4-methoxyacetophenone would be reacted with 3-(dimethylamino)benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.
General Procedure:
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A solution of 4-methoxyacetophenone and 3-(dimethylamino)benzaldehyde in ethanol is prepared.
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An aqueous solution of a strong base (e.g., NaOH) is added dropwise to the stirred reaction mixture at a controlled temperature.
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The reaction is monitored for completion using thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is poured into crushed ice, and the resulting precipitate is collected by filtration.
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The crude product is washed with water to remove any inorganic impurities and then recrystallized from a suitable solvent, such as ethanol, to yield the purified chalcone.
Characterization
The structural elucidation and confirmation of the synthesized 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one are typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity. The spectrum of this chalcone is expected to show signals corresponding to the aromatic protons, the vinylic protons of the α,β-unsaturated system, the methoxy group protons, and the dimethylamino group protons.
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¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state. The spectrum would display signals for the carbonyl carbon, the aromatic carbons, the vinylic carbons, the methoxy carbon, and the dimethylamino carbons.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:
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C=O stretching vibration of the α,β-unsaturated ketone.
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C=C stretching vibrations of the aromatic rings and the enone system.
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C-O stretching of the methoxy group.
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C-N stretching of the dimethylamino group.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound. Analysis of the fragmentation pattern can further help in confirming the structure.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical logical workflow for the synthesis and characterization of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.
Caption: Logical workflow for the synthesis and characterization of the target compound.
Biological Activity and Signaling Pathways
Research on structurally related chalcones suggests that their biological effects are often mediated through interactions with various cellular targets. For instance, some chalcones have been reported to modulate inflammatory responses by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are critical regulators of the expression of pro-inflammatory cytokines and enzymes.
Given the lack of specific data for the title compound, a diagram illustrating a potential signaling pathway cannot be provided at this time. Further research is required to elucidate the specific biological targets and mechanisms of action of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one to enable a detailed understanding of its pharmacological potential.
Conclusion
This technical guide has summarized the available physicochemical properties of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one and outlined the standard experimental protocols for its synthesis and characterization. While the general biological activities of the chalcone family are well-documented, a significant knowledge gap exists regarding the specific molecular mechanisms and signaling pathways associated with this particular derivative. This highlights an opportunity for future research to explore the pharmacological profile of this compound, which could lead to the development of novel therapeutic agents. It is recommended that researchers undertaking studies with this compound perform thorough experimental validation of its properties and biological activities.
